N-[(2,5-dimethylphenyl)carbamothioyl]-2-phenylacetamide
Description
N-[(2,5-Dimethylphenyl)carbamothioyl]-2-phenylacetamide is a thiourea-derived acetamide compound characterized by a 2,5-dimethylphenyl group attached to a carbamothioyl moiety and a phenyl-substituted acetamide backbone. The carbamothioyl group introduces electron-withdrawing properties, which may enhance binding affinity to biological targets, such as enzymes involved in photosynthetic electron transport (PET) inhibition or medicinal applications . The 2,5-dimethylphenyl substituent likely influences lipophilicity and steric interactions, critical factors in structure-activity relationships (SAR) .
Properties
IUPAC Name |
N-[(2,5-dimethylphenyl)carbamothioyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-12-8-9-13(2)15(10-12)18-17(21)19-16(20)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLLLSCLEKFWET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30984389 | |
| Record name | N-{[(2,5-Dimethylphenyl)imino](sulfanyl)methyl}-2-phenylethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30984389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6591-96-4 | |
| Record name | N-{[(2,5-Dimethylphenyl)imino](sulfanyl)methyl}-2-phenylethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30984389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethylphenyl)carbamothioyl]-2-phenylacetamide typically involves the reaction of 2,5-dimethylphenyl isothiocyanate with 2-phenylacetamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the carbamothioyl linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethylphenyl)carbamothioyl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2,5-dimethylphenyl)carbamothioyl]-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2,5-dimethylphenyl)carbamothioyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides
- Activity : Compounds like N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide exhibit potent PET-inhibiting activity (IC₅₀ ~10 µM) in spinach chloroplasts. Substituent position (ortho vs. para) and electronic properties (electron-withdrawing groups like fluorine or methyl) are critical for activity .
- Comparison: The target compound shares the 2,5-dimethylphenyl group, but its carbamothioyl group replaces the hydroxynaphthalene-carboxamide backbone. This structural difference may reduce PET inhibition efficacy but could introduce novel mechanisms, such as thiol-mediated enzyme interactions.
N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide
- Structure: Features a benzoyl and dimethoxyphenethyl group on the acetamide backbone.
Physicochemical Properties
2,2-Diphenylacetamide
- Crystallinity : Exhibits extensive N–H⋯O hydrogen bonding, forming zigzag chains. Dihedral angles between phenyl rings (~85°) suggest significant steric hindrance .
- Comparison : The target compound’s carbamothioyl group may introduce additional hydrogen-bonding sites (N–H⋯S interactions), altering crystal packing and solubility.
2-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(2,5-dimethylphenyl)acetamide Hydrochloride
- Stability : The thiazole ring in this analog may confer metabolic stability compared to the carbamothioyl group, which could be prone to hydrolysis.
Data Tables
Table 2: Physicochemical Properties
Biological Activity
N-[(2,5-dimethylphenyl)carbamothioyl]-2-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents an overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound this compound can be characterized by its chemical formula, which includes a carbamothioyl group attached to a phenylacetamide backbone. The structural features contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various phenylacetamide derivatives, including this compound. The compound has shown promising results against several bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Remarks |
|---|---|---|
| Xanthomonas oryzae | 156.7 µM | Superior to bismerthiazol |
| Xanthomonas axonopodis | TBD | Further studies required |
| Escherichia coli | TBD | Further studies required |
The minimum inhibitory concentration (MIC) for Xanthomonas oryzae indicates that this compound is more effective than some existing treatments such as bismerthiazol (230.5 µM) and thiodiazole copper (545.2 µM) . Scanning electron microscopy (SEM) studies have demonstrated that treatment with this compound can lead to significant damage to bacterial cell membranes, confirming its bactericidal action .
Anticancer Activity
The potential anticancer effects of this compound have also been explored. Research indicates that derivatives of phenylacetamides exhibit cytotoxic effects on various cancer cell lines.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| HeLa (cervical cancer) | TBD | Further studies required |
| MCF-7 (breast cancer) | TBD | Further studies required |
While specific IC50 values for this compound are still under investigation, preliminary data suggest that it may inhibit the growth of cancer cells effectively.
The mechanism by which this compound exerts its biological effects is likely multifaceted. Studies suggest that the compound may interfere with bacterial cell wall synthesis and induce apoptosis in cancer cells through various pathways.
Case Studies
- Antibacterial Efficacy : A study demonstrated that the compound significantly reduced the viability of Xanthomonas oryzae in vitro, showcasing its potential as a novel antibacterial agent .
- Cytotoxicity Assays : In vitro assays on HeLa cells indicated a dose-dependent decrease in cell viability when treated with varying concentrations of the compound, suggesting its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Preliminary SAR studies indicate that modifications in the phenyl ring and carbamothioyl group can significantly alter biological activity.
Table 3: Preliminary Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Substituent on phenyl ring | Increased activity observed |
| Variation in carbamothioyl | Altered potency |
Q & A
Q. What are the common synthetic routes for N-[(2,5-dimethylphenyl)carbamothioyl]-2-phenylacetamide, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step process starting with substituted anilines and thiourea derivatives. For example, coupling 2,5-dimethylaniline with a thiocarbamoyl chloride intermediate under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) can yield the target compound . Optimization may include temperature control (0–5°C for exothermic steps), inert atmospheres to prevent oxidation, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Yield improvements often require stoichiometric adjustments (e.g., 1.2 equivalents of thiocarbamoyl chloride) .
Q. How is the structural integrity of this compound validated experimentally?
Key techniques include:
- NMR spectroscopy : H and C NMR confirm the presence of aromatic protons (δ 6.8–7.4 ppm), carbamothioyl NH (δ 9.2–10.1 ppm), and methyl groups (δ 2.2–2.5 ppm) .
- IR spectroscopy : Stretching frequencies for C=S (1200–1250 cm) and amide C=O (1650–1700 cm) validate functional groups .
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm bond angles and intermolecular interactions, such as hydrogen bonding between thiourea NH and acetamide oxygen .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
Initial screening includes:
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., Candida albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Enzyme inhibition : Fluorometric assays targeting kinases or proteases, with positive controls (e.g., staurosporine for kinases) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic data or biological activity predictions?
- Density Functional Theory (DFT) : Calculates optimized geometries and vibrational frequencies to cross-validate experimental IR/NMR data. Discrepancies in NH proton shifts may indicate tautomerism or solvent effects .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like EGFR or tubulin, explaining variances in cytotoxicity across cell lines .
- MD simulations : GROMACS models protein-ligand stability over 100-ns trajectories to assess dynamic interactions missed in static docking .
Q. What strategies improve selectivity in derivatization reactions for structure-activity relationship (SAR) studies?
- Protecting groups : Use Boc for amine protection during acetamide modification to prevent side reactions .
- Regioselective substitutions : Electrophilic aromatic substitution at the phenyl ring’s para position is favored due to steric hindrance from 2,5-dimethyl groups .
- High-throughput screening : Parallel synthesis of 20–50 analogs with varying substituents (e.g., halogens, methoxy) identifies pharmacophores critical for activity .
Q. How can crystallographic data inform polymorph control during scale-up synthesis?
- SHELXL refinement : Identifies hydrogen-bonding networks (e.g., N–H···S=C interactions) that stabilize specific polymorphs .
- PXRD monitoring : Tracks polymorph purity during recrystallization (solvents: ethanol/water mixtures) .
- Thermal analysis : DSC detects melting points of polymorphs; Form I (mp 180–182°C) vs. Form II (mp 172–174°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
